molecular formula C27H26N2O2 B13914111 2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13914111
M. Wt: 410.5 g/mol
InChI Key: WSIUVLLAFUYKTR-JWQCQUIFSA-N
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Description

2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with the molecular formula C27H26N2O2. It is known for its unique structure, which includes a piperidine ring and an isoindole-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione can be achieved through several methods. One common approach involves the reaction of 1,5-diiodopentane with 1H-isoindole-1,3(2H)-dione and 2-[(1R,2R)-2-amino-1,2-diphenylethyl]-. The reaction is typically carried out in the presence of potassium carbonate in acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme function by occupying the active site or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of a piperidine ring and an isoindole-dione moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C27H26N2O2

Molecular Weight

410.5 g/mol

IUPAC Name

2-[(1R,2R)-1,2-diphenyl-2-piperidin-1-ylethyl]isoindole-1,3-dione

InChI

InChI=1S/C27H26N2O2/c30-26-22-16-8-9-17-23(22)27(31)29(26)25(21-14-6-2-7-15-21)24(20-12-4-1-5-13-20)28-18-10-3-11-19-28/h1-2,4-9,12-17,24-25H,3,10-11,18-19H2/t24-,25-/m1/s1

InChI Key

WSIUVLLAFUYKTR-JWQCQUIFSA-N

Isomeric SMILES

C1CCN(CC1)[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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